molecular formula C17H19N3O B2947203 1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole CAS No. 172611-15-3

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole

Cat. No. B2947203
M. Wt: 281.359
InChI Key: ZDQKNNFFGHWUII-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can often be predicted using computational chemistry.


Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to the compound to enhance its properties.


Please consult with a chemist or a relevant expert for detailed analysis and information. It’s also important to note that handling chemicals should always be done following safety guidelines and under expert supervision.


properties

IUPAC Name

1-[(4-methylphenyl)-propan-2-yloxymethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)21-17(14-10-8-13(3)9-11-14)20-16-7-5-4-6-15(16)18-19-20/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKNNFFGHWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole

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